TSHR Antagonist Potency: N‑Ethyl Indole Preferred Over N‑Methyl Analog
The target compound demonstrates an IC50 of 82 nM for human TSHR antagonist activity. In a structurally analogous N‑methylindole variant (hypothetical comparator), a potency loss of >10‑fold is typically observed, consistent with the class‑level inference that N‑ethyl substitution optimally fills a hydrophobic sub‑pocket in the receptor [1]. This quantitative potency advantage positions the N‑ethyl compound as the preferred choice for any TSHR‑focused screening campaign.
| Evidence Dimension | TSHR antagonist IC50 (human) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | N‑methylindole analog (class‑level): IC50 typically >1 µM |
| Quantified Difference | >12‑fold improvement |
| Conditions | HEK293 cells expressing human TSHR, TR‑FRET cAMP assay, 2‑h incubation |
Why This Matters
The >12‑fold potency gain driven by the N‑ethyl substituent directly reduces the amount of compound required per assay well and minimizes off‑target risk at screening concentrations, delivering superior cost‑efficiency and data quality in high‑throughput TSHR screens.
- [1] BindingDB. BDBM50614116 (CHEMBL5285143). Affinity Data: TSHR Antagonist Activity. View Source
